molecular formula C7H11N3O B139657 N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide CAS No. 134540-15-1

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide

Cat. No.: B139657
CAS No.: 134540-15-1
M. Wt: 153.18 g/mol
InChI Key: VTHSLCDEONMVBI-UHFFFAOYSA-N
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Description

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is a chemical compound with the molecular formula C7H11N3O It is known for its unique structure, which includes both dimethylamino and oxazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives have shown potential in biological studies, including antimicrobial and anticancer research.

    Medicine: Some derivatives of this compound are being explored for their therapeutic potential, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylacetamide: Similar in structure but lacks the oxazole ring.

    N,N-dimethylethylenediamine: Contains two amine groups but no oxazole ring.

    N,N-dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide: Contains a dithiazole ring instead of an oxazole ring.

Uniqueness

N,N-dimethyl-N’-(5-methyl-1,2-oxazol-3-yl)methanimidamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its versatility in various applications.

Properties

IUPAC Name

N,N-dimethyl-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-6-4-7(9-11-6)8-5-10(2)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHSLCDEONMVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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